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molecular formula C7H18N2 B158848 N,N'-Diethyl-1,3-propanediamine CAS No. 10061-68-4

N,N'-Diethyl-1,3-propanediamine

Cat. No. B158848
M. Wt: 130.23 g/mol
InChI Key: BEPGHZIEOVULBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04552961

Procedure details

Substantially the same procedure was followed as in Example 1, with 4.00 grams (30.7 mmol) N,N'-diethyl-1,3-diaminopropane and 5.0 grams (30.7 mmol) ethyldichlorophosphate, to produce 1.67 grams of 1,3-diethyl-2-ethoxy-2-oxo-1,3-diaza-2-phosphacyclohexane, ##STR24## as a phosphorus amide catalyst.
[Compound]
Name
phosphorus amide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH2:5][CH2:6][NH:7][CH2:8][CH3:9])[CH3:2].[CH2:10]([O:12][P:13](Cl)(Cl)=[O:14])[CH3:11]>>[CH2:1]([N:3]1[CH2:4][CH2:5][CH2:6][N:7]([CH2:8][CH3:9])[P:13]1([O:12][CH2:10][CH3:11])=[O:14])[CH3:2]

Inputs

Step One
Name
phosphorus amide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)NCCCNCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OP(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1P(N(CCC1)CC)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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